molecular formula C14H19NO4 B14509590 alpha-L-Lyxo-Hexopyranoside, methyl 3-(benzoylamino)-2,3,6-trideoxy- CAS No. 64429-66-9

alpha-L-Lyxo-Hexopyranoside, methyl 3-(benzoylamino)-2,3,6-trideoxy-

Cat. No.: B14509590
CAS No.: 64429-66-9
M. Wt: 265.30 g/mol
InChI Key: LVWXNMFBEPMGEA-UHFFFAOYSA-N
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Description

Alpha-L-Lyxo-Hexopyranoside, methyl 3-(benzoylamino)-2,3,6-trideoxy-: is a complex organic compound that belongs to the class of hexopyranosides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-L-Lyxo-Hexopyranoside, methyl 3-(benzoylamino)-2,3,6-trideoxy- typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the introduction of the benzoylamino group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Alpha-L-Lyxo-Hexopyranoside, methyl 3-(benzoylamino)-2,3,6-trideoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Alpha-L-Lyxo-Hexopyranoside, methyl 3-(benzoylamino)-2,3,6-trideoxy- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-L-Lyxo-Hexopyranoside, methyl 3-(benzoylamino)-2,3,6-trideoxy- involves its interaction with specific molecular targets and pathways. The benzoylamino group may play a crucial role in binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to alpha-L-Lyxo-Hexopyranoside, methyl 3-(benzoylamino)-2,3,6-trideoxy- include other hexopyranosides with different substituents and functional groups. Examples include:

  • Alpha-L-Lyxo-Hexopyranoside, methyl 3,4-diamino-2,3,4,6-tetradeoxy-
  • Alpha-L-Lyxo-Hexopyranoside, methyl 3,4-dihydroxy-2,3,4,6-tetradeoxy-

Uniqueness

The uniqueness of alpha-L-Lyxo-Hexopyranoside, methyl 3-(benzoylamino)-2,3,6-trideoxy- lies in its specific structure, which includes the benzoylamino group and the trideoxy configuration. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

64429-66-9

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)benzamide

InChI

InChI=1S/C14H19NO4/c1-9-13(16)11(8-12(18-2)19-9)15-14(17)10-6-4-3-5-7-10/h3-7,9,11-13,16H,8H2,1-2H3,(H,15,17)

InChI Key

LVWXNMFBEPMGEA-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC)NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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